ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H8NO2SCl and a molecular weight of 241.69 g/mol . It is a member of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The resulting intermediate is then esterified with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products Formed
Substitution Reactions: Products include substituted thienopyridines with various functional groups.
Oxidation and Reduction: Products include sulfoxides, sulfones, thiols, and thioethers.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is used in studies to investigate its effects on biological systems, including its potential as an antimicrobial, antiviral, and anticancer agent.
Chemical Research: It serves as a precursor for the synthesis of other heterocyclic compounds and is used in the development of new synthetic methodologies.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate: Similar structure but with the chlorine atom at a different position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
These compounds share similar chemical properties and reactivity but may differ in their biological activities and applications .
Properties
CAS No. |
2092765-41-6 |
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Molecular Formula |
C10H8ClNO2S |
Molecular Weight |
241.7 |
Purity |
95 |
Origin of Product |
United States |
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